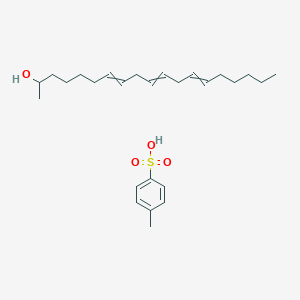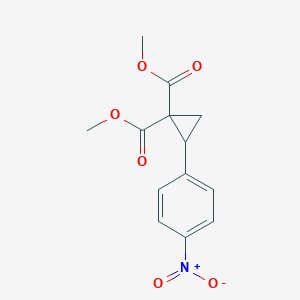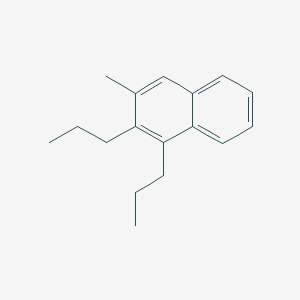
Naphthalene, methyldipropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, methyldipropyl- is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, methyldipropyl- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert solvent like carbon disulfide or nitrobenzene to facilitate the reaction .
Industrial Production Methods
Industrial production of naphthalene derivatives, including naphthalene, methyldipropyl-, often involves the distillation and fractionation of coal tar or petroleum. The crude naphthalene obtained from these processes is further purified and subjected to alkylation reactions to produce the desired derivatives .
化学反应分析
Types of Reactions
Naphthalene, methyldipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones and other oxygenated derivatives.
Reduction: Hydrogenation of naphthalene derivatives can lead to the formation of tetrahydronaphthalene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated compounds.
Reduction: Tetrahydronaphthalene.
Substitution: Nitro, sulfonic, and halogenated naphthalene derivatives.
科学研究应用
Naphthalene, methyldipropyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting microbial infections.
Industry: Utilized in the production of dyes, surfactants, and as a solvent in various industrial processes
作用机制
The mechanism of action of naphthalene, methyldipropyl- involves its interaction with cellular components. Upon entering the organism, it undergoes metabolic activation to form reactive intermediates, such as epoxides. These intermediates can bind to cellular proteins and DNA, leading to various biological effects. The compound is detoxified and excreted mainly through conjugation with glutathione, glucuronic acid, or sulfate .
相似化合物的比较
Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.
Methylnaphthalene: Similar in structure but with a methyl group attached to the naphthalene ring.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the fused rings
Uniqueness
Naphthalene, methyldipropyl- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes .
属性
CAS 编号 |
61205-41-2 |
|---|---|
分子式 |
C17H22 |
分子量 |
226.36 g/mol |
IUPAC 名称 |
3-methyl-1,2-dipropylnaphthalene |
InChI |
InChI=1S/C17H22/c1-4-8-15-13(3)12-14-10-6-7-11-16(14)17(15)9-5-2/h6-7,10-12H,4-5,8-9H2,1-3H3 |
InChI 键 |
UIWABPMJNXNONI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C2=CC=CC=C2C=C1C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
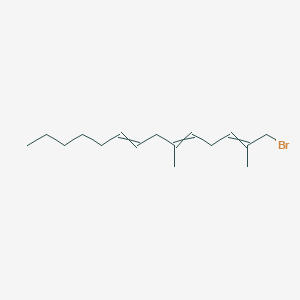

![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
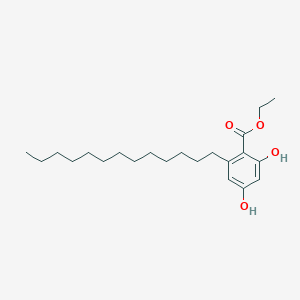
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
